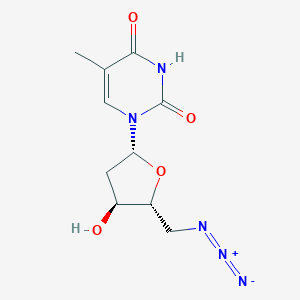

Thymidine, 5'-azido-5'-deoxy-

Overview

Description

Scientific Research Applications

LIZA-7 has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of various nucleoside analogues.

Biology: LIZA-7 is employed in studies related to nucleic acid metabolism and enzyme interactions.

Medicine: It has potential therapeutic applications, particularly in antiviral research due to its interaction with viral enzymes.

Mechanism of Action

LIZA-7 exerts its effects by interacting with specific molecular targets. It binds to an allosteric site on the SARS-CoV-2 Nsp15 endoribonuclease, inhibiting its activity. This interaction disrupts the viral replication process, making LIZA-7 a potential antiviral agent . The molecular pathways involved include the inhibition of RNA processing enzymes, leading to the suppression of viral RNA synthesis .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

5’-Azido-5’-deoxythymidine interacts with various enzymes and proteins. It is a potential thymidine-based inhibitor of mycobacterium tuberculosis monophosphate kinase . This interaction plays a crucial role in the biochemical reactions involving this compound .

Cellular Effects

5’-Azido-5’-deoxythymidine has shown to have significant effects on various types of cells. For instance, it has been found to inhibit telomerase activity in vitro, causing telomere shortening in human HL60 cells . It also significantly enhanced the antitumor activity of paclitaxel, which causes telomere erosion, in telomerase-positive human pharynx FaDu tumors in vitro .

Molecular Mechanism

The molecular mechanism of 5’-Azido-5’-deoxythymidine involves its conversion into the effective 5’-triphosphate form by cellular enzymes . It inhibits the enzyme reverse transcriptase that HIV uses to make DNA, thereby decreasing replication of the virus . It acts as a chain-terminator of viral DNA during reverse transcription .

Temporal Effects in Laboratory Settings

Over time, in laboratory settings, 5’-Azido-5’-deoxythymidine has shown to cause changes in the effects on cellular function. For example, long-term treatment with this compound resulted in reproducible telomere shortening . It also showed a concentration-dependent synergy with paclitaxel, enhancing the cell kill effect of paclitaxel .

Dosage Effects in Animal Models

The effects of 5’-Azido-5’-deoxythymidine vary with different dosages in animal models. For instance, in a phase I trial, it was shown to improve T4 lymphocyte counts, T4: T8 cell ratios, and total lymphocyte counts at various dosages .

Metabolic Pathways

5’-Azido-5’-deoxythymidine is involved in various metabolic pathways. It is converted into the effective 5’-triphosphate form by cellular enzymes . This conversion is essential for its inhibitory effect on the enzyme reverse transcriptase .

Transport and Distribution

The transport and distribution of 5’-Azido-5’-deoxythymidine within cells and tissues have been studied. It was found that the disappearance of this compound followed first-order kinetics throughout the gastrointestinal (GI) tract at all tested concentrations .

Subcellular Localization

Its conversion into the effective 5’-triphosphate form by cellular enzymes suggests that it may be localized in the cytoplasm where these enzymes are typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions

LIZA-7 is synthesized through a multi-step process starting from thymidineThis is typically achieved by treating thymidine with a suitable azidating agent under controlled conditions .

Industrial Production Methods

The industrial production of LIZA-7 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

LIZA-7 undergoes various chemical reactions, including:

Oxidation: LIZA-7 can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The azido group in LIZA-7 can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields 5’-amino-5’-deoxy-thymidine .

Comparison with Similar Compounds

Similar Compounds

5’-azido-5’-deoxyuridine: Similar to LIZA-7 but with a different base.

5’-amino-5’-deoxy-thymidine: A reduced form of LIZA-7.

5’-azido-5’-deoxycytidine: Another nucleoside analogue with an azido group at the 5’ position.

Uniqueness of LIZA-7

LIZA-7 is unique due to its specific interaction with the SARS-CoV-2 Nsp15 endoribonuclease, which is not observed with other similar compounds. This unique binding property makes it a promising candidate for antiviral research .

properties

IUPAC Name |

1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEHVJFBPNPCKI-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172919 | |

| Record name | Thymidine, 5'-azido-5'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19316-85-9 | |

| Record name | Thymidine, 5'-azido-5'-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019316859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, 5'-azido-5'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

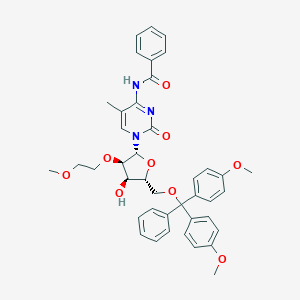

![N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine](/img/structure/B559636.png)

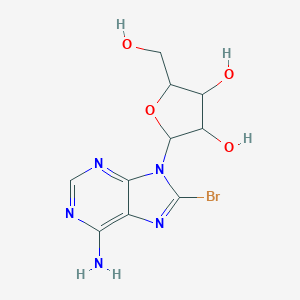

![1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B559646.png)

![7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B559647.png)